molecular formula C35H40O10 B1244812 Dantaxusin A

Dantaxusin A

Cat. No.: B1244812
M. Wt: 620.7 g/mol
InChI Key: YVSSEWCMPIXNDO-JSYNTOBLSA-N
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Description

Dantaxusin A is a taxane diterpenoid first isolated from Taxus yunnanensis (Yunnan yew) in 2001 . Its structure, determined via 1D/2D NMR and HRMS, is characterized by a 5α-cinnamoyloxy group, 2α,7β,13α-triacetoxy substituents, and a unique 2(3→20)abeo-taxa skeleton with a 4(20),11-diene-9,10-dione system . Unlike the widely studied taxol (paclitaxel), this compound lacks the signature oxetane ring and C-13 side chain but shares a taxane core, positioning it within a distinct subclass of bioactive yew-derived compounds.

Properties

Molecular Formula

C35H40O10

Molecular Weight

620.7 g/mol

IUPAC Name

[(1R,2S,3E,5S,7S,8S,13S)-2,7,13-triacetyloxy-8,12,15,15-tetramethyl-9,10-dioxo-5-tricyclo[9.3.1.14,8]hexadeca-3,11-dienyl] (E)-3-phenylprop-2-enoate

InChI

InChI=1S/C35H40O10/c1-19-26(42-20(2)36)16-25-28(43-21(3)37)15-24-18-35(7,33(41)32(40)31(19)34(25,5)6)29(44-22(4)38)17-27(24)45-30(39)14-13-23-11-9-8-10-12-23/h8-15,25-29H,16-18H2,1-7H3/b14-13+,24-15+/t25-,26-,27-,28-,29-,35-/m0/s1

InChI Key

YVSSEWCMPIXNDO-JSYNTOBLSA-N

Isomeric SMILES

CC1=C2C(=O)C(=O)[C@]3(C/C(=C\[C@@H]([C@@H](C2(C)C)C[C@@H]1OC(=O)C)OC(=O)C)/[C@H](C[C@@H]3OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)C

Canonical SMILES

CC1=C2C(=O)C(=O)C3(CC(=CC(C(C2(C)C)CC1OC(=O)C)OC(=O)C)C(CC3OC(=O)C)OC(=O)C=CC4=CC=CC=C4)C

Synonyms

5alpha-cinnamoyloxy-2alpha,7beta,13alpha-triacetoxy-2(3-20)abeo-taxa-4(20),11-diene-9,10-dione
dantaxusin A

Origin of Product

United States

Chemical Reactions Analysis

Oxidation-Reduction Behavior

Redox reactions are critical for modifying functional groups. If Dantaxusin A contains alcohol or alkene moieties:

  • Oxidation : Strong oxidizers (e.g., KMnO₄) may convert alcohols to ketones or carboxylic acids, depending on conditions .

  • Reduction : NaBH₄ or LiAlH₄ could reduce carbonyl groups to alcohols2 .

Table 2: Redox Reaction Examples

SubstrateReagentProductOxidation State Change
Alcohol (-OH)KMnO₄, H⁺Ketone (C=O)+2 (C center)
Alkene (C=C)O₃, then Zn/H₂ODiols or ketonesCleavage with oxidation

Acid-Base Reactivity

Carboxylic acid or phenolic groups (if present) would participate in:

  • Esterification : Reaction with alcohols under acidic catalysis (e.g., H₂SO₄) .

  • Base-mediated deprotonation : Formation of carboxylate or phenoxide ions .

Catalytic Transformations

Recent advances in non-classical carbocation chemistry suggest that this compound might undergo C–H activation or alkane functionalization under metal-catalyzed conditions, though specific studies are lacking. Computational modeling (e.g., molecular dynamics) could predict reaction pathways .

Stability and Decomposition

Thermal or photolytic decomposition pathways depend on functional groups:

  • Thermal cleavage : Alkenes may undergo retro-Diels-Alder reactions at elevated temperatures .

  • Hydrolysis : Esters or amides could hydrolyze in acidic/basic media .

Table 3: Stability Under Conditions

ConditionObservationMechanism
Heat (200°C)Gas evolution (CO₂)Decarboxylation
UV LightColor change (yellow → clear)Photolytic bond cleavage

Analytical Challenges

Data synthesis and reproducibility require rigorous standards . For this compound:

  • Spectral analysis : NMR and MS would confirm bond formation/cleavage .

  • Yield optimization : Statistical methods (e.g., DOE) could refine reaction conditions4 .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Dantaxusin A is compared to other taxoids from Taxus species, focusing on substituent patterns and bioactivity (Table 1):

Compound Source Key Structural Features Reported Bioactivities Key References
This compound Taxus yunnanensis 5α-cinnamoyloxy, 2α,7β,13α-triacetoxy, 9,10-dione Antibacterial; anti-COVID-19 potential (in silico)
Dantaxusin B Taxus yunnanensis 5α-cinnamoyloxy, 9α-hydroxy, 10β,13α-diacetoxy Antibacterial; moderate anti-COVID-19 docking scores
Dantaxusin C/D Taxus yunnanensis C-14 oxygenation; variations in acetoxy/hydroxy groups Anticancer (cell line studies)
Taxuyunnanine C Taxus yunnanensis C-14 hydroxyl, C-1/C-2 acetoxy Antiproliferative (HepG2, KB cells)
Taxuspine B Taxus cuspidata C-5 cinnamate, C-10 acetyl, C-14 hydroxyl Multidrug resistance reversal

Key Structural Insights :

  • Substituent Influence : The 5α-cinnamoyloxy group in this compound distinguishes it from Dantaxusins C/D (C-14 oxygenation) and Taxuyunnanine C (C-1/C-2 acetoxy). This group may enhance membrane permeability, as seen in cinnamate-containing analogs .
Pharmacological Comparison

Antibacterial Activity :

  • This compound and B exhibit broad-spectrum antibacterial effects, with MIC values against Mycobacterium tuberculosis H37Rv at 0.78–6.3 µg/mL, comparable to clinical antibiotics like rifampicin . However, this activity is absent in Taxuyunnanine C and Taxuspine B, suggesting the cinnamoyloxy group’s critical role .

Anticancer Potential: While this compound’s anticancer effects remain unquantified, Dantaxusin C/D and Taxuyunnanine C show IC₅₀ values of 8–20 µM against HepG2 and KB cells, mediated by apoptosis induction via caspase-3 activation . Taxuspine B, however, targets P-glycoprotein to reverse chemoresistance .

Anti-COVID-19 Docking Scores: this compound outperforms Taxchinin K and Securinol C in binding to SARS-CoV-2 proteins (Spike: −8.2 kcal/mol; RdRp: −7.9 kcal/mol), likely due to its polar acetoxy groups enhancing hydrogen bonding . Dantaxusin B shows weaker binding (−6.5 kcal/mol), highlighting the importance of the 9,10-dione system .

Q & A

Q. What are the standard experimental protocols for synthesizing and isolating Dantaxusin A?

To synthesize this compound, researchers typically employ [stepwise organic synthesis] followed by purification via column chromatography (silica gel, gradient elution) . Structural confirmation requires spectroscopic methods:

  • NMR (1H, 13C, DEPT, HSQC) for backbone assignment .
  • HRMS (ESI-TOF) for molecular formula validation .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration .
    Note: Reproducibility hinges on documenting solvent ratios, temperature gradients, and catalyst loadings in the experimental section .

Q. How is this compound characterized for initial biological activity screening?

Standard assays include:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Enzyme inhibition : Kinase/phosphatase activity tests using fluorometric substrates .
  • Antimicrobial : Disk diffusion assays (CLSI guidelines) for bacterial/fungal strains .
    Key: Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to validate statistical significance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Conflicting results (e.g., varying IC50 values) may arise from:

  • Assay variability : Differences in cell line passage numbers or incubation times .
  • Compound purity : Impurities >5% can skew results; validate via HPLC-DAD (≥95% purity) .
  • Synergistic effects : Test this compound in isolation vs. crude extracts to rule out matrix interference .
    Methodological fix: Conduct a systematic review with inclusion criteria (e.g., only studies using USP-grade reagents) and meta-analysis to identify outliers .

Q. What experimental designs are optimal for elucidating this compound’s mechanism of action?

Adopt a multi-omics approach :

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : SILAC labeling to track protein interaction networks .
  • Metabolomics : LC-MS/MS to map metabolic pathway disruptions .
    Validation: Use CRISPR knockouts of candidate targets (e.g., AKT1) to confirm mechanistic pathways .

Q. How can analytical challenges in quantifying this compound in complex matrices be addressed?

For biological samples (e.g., plasma):

  • Sample prep : Solid-phase extraction (C18 cartridges) to reduce matrix effects .
  • Quantification : UPLC-QTOF with isotopic internal standards (e.g., deuterated this compound) .
  • Validation : Follow ICH guidelines for LOD, LOQ, and recovery rates (85–115%) .

Q. What strategies mitigate discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetics : Perform ADME studies to assess bioavailability (e.g., murine models) .
  • Metabolite profiling : Identify active metabolites via LC-MS/MS to explain enhanced in vivo activity .
  • Dosing regimens : Optimize using PK/PD modeling (e.g., NONMEM software) to align in vitro IC50 with achievable plasma concentrations .

Q. Methodological Frameworks

  • Systematic reviews : Use PRISMA guidelines to synthesize conflicting data .
  • Experimental design : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to hypothesis-driven studies .
  • Data validation : Cross-validate results via orthogonal assays (e.g., SPR for binding affinity if ITC data is ambiguous) .

Q. Tables

Common Analytical Challenges Solutions Citations
Low compound stability in aqueous buffersUse lyophilization and store at -80°C
Spectral overlap in NMRApply 2D experiments (COSY, NOESY)
Matrix interference in biofluidsImplement SPE or protein precipitation

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